N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide
Description
N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide is a structurally complex small molecule featuring a thiophene-carboxamide core substituted with a 5-cyano group, a 3-methyl group, and a 4-phenyl moiety. The compound also includes a benzyloxyimino linker with 2-chloro and 6-fluoro substituents on the benzyl ring.
Properties
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c1-13-19(14-6-3-2-4-7-14)18(10-24)29-20(13)21(27)25-12-26-28-11-15-16(22)8-5-9-17(15)23/h2-9,12H,11H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSVANSEYKWLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N/C=N/OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide, referred to as compound 338968-36-8, is a thiophene-based carboxamide derivative that has attracted attention due to its potential anticancer properties. This article explores its biological activity, particularly in relation to cancer cell lines, and provides insights into its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.88 g/mol. The structure features a thiophene ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClFN3O2S |
| Molecular Weight | 427.88 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 576.9±60.0 °C |
| Flash Point | 302.7±32.9 °C |
| CAS Number | 338968-36-8 |
The compound is designed as a biomimetic of Combretastatin A-4 (CA-4), a known anticancer agent. Research indicates that compounds similar to CA-4 disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The thiophene moiety enhances the interaction with tubulin, facilitating these effects.
Anticancer Efficacy
Recent studies have demonstrated that N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide exhibits significant cytotoxicity against various cancer cell lines, particularly Hep3B (hepatocellular carcinoma).
- IC50 Values :
Case Studies
A study focused on the synthesis of thiophene carboxamide derivatives found that the most active compounds exhibited comparable interaction patterns to CA-4 within the tubulin-colchicine-binding pocket . The stability of these interactions was confirmed through molecular dynamics simulations.
Structure-Activity Relationship (SAR)
The presence of halogens and varying substituents on the phenyl rings significantly influenced the biological activity of the synthesized compounds. For instance, modifications in the position of halogens led to improved activities, with some derivatives achieving IC50 values below 11.6 μg/mL .
Comparison with Similar Compounds
Key Observations:
Halogenation Effects : The 2-chloro-6-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to the 4-chlorobenzyl analog (CAS 338968-35-7), as meta/para halogenation often influences steric and electronic interactions .
Core Structure Differences: The thiophenecarboxamide core (target compound) vs.
Functional Group Impact
- The 5-cyano group in the target compound and its analogs (e.g., ) may enhance metabolic stability by resisting oxidative degradation compared to hydroxyl or ester groups .
- The 2-thioxo group in ’s compounds introduces sulfur-based hydrogen-bonding motifs, which are absent in the target compound but critical for antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
